molecular formula C18H14BrClN2O2 B11671926 1-(4-bromophenyl)-3-chloro-4-((2,3-dimethylphenyl)amino)-1H-pyrrole-2,5-dione

1-(4-bromophenyl)-3-chloro-4-((2,3-dimethylphenyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B11671926
M. Wt: 405.7 g/mol
InChI Key: LMBUFLCEQATNMI-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, chlorine, and dimethylphenyl groups attached to a pyrrole-dione core

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole-Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrole-dione structure.

    Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents, respectively, under specific conditions to introduce these halogens into the molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include bromine, chlorine, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound’s reactivity and stability make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of bromine, chlorine, and dimethylphenylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrClN2O2

Molecular Weight

405.7 g/mol

IUPAC Name

1-(4-bromophenyl)-3-chloro-4-(2,3-dimethylanilino)pyrrole-2,5-dione

InChI

InChI=1S/C18H14BrClN2O2/c1-10-4-3-5-14(11(10)2)21-16-15(20)17(23)22(18(16)24)13-8-6-12(19)7-9-13/h3-9,21H,1-2H3

InChI Key

LMBUFLCEQATNMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl)C

Origin of Product

United States

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